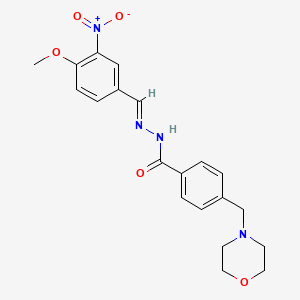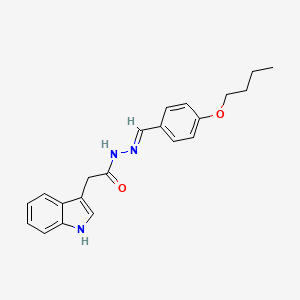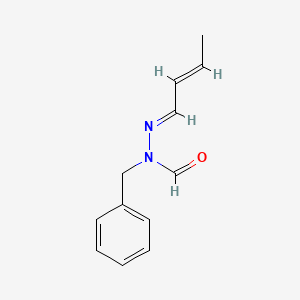
N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as MNMBH, is a hydrazone derivative that has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide and its derivatives have been extensively studied for their chemical properties and potential applications in various fields of research. These compounds are typically investigated in the context of organic synthesis, chemical structure analysis, and as precursors or intermediates for more complex chemical reactions.
One notable application involves the use of similar compounds for the protection of amidinonaphthol through the introduction of 4-methoxybenzyloxycarbonyl groups. This method is well-suited for multiparallel solution phase synthesis of substituted benzamidines, highlighting the compound's role in facilitating the synthesis of chemically complex structures with potential therapeutic applications (Bailey et al., 1999).
Biological Activity and DNA Interaction
Research has also explored the biological activities of compounds structurally similar to N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide. Studies have demonstrated these compounds' effectiveness in various biological assays, including antibacterial, antifungal, and cytotoxic activities. They have shown significant interaction with Salmon sperm DNA, suggesting potential for further investigation into their biological mechanisms and applications in medicine and pharmacology (Sirajuddin et al., 2013).
Antimicrobial and Enzymatic Inhibition
A series of hydrazone compounds derived from benzohydrazides have been synthesized and characterized, showing moderate to high antibacterial activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These findings underscore the potential of N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide derivatives in antimicrobial applications and the development of new antibiotics (Lei et al., 2015).
Photocatalytic Applications
In addition to biological activities, derivatives of N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide have been investigated for their photocatalytic properties. The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide highlights the potential of these compounds in environmental and synthetic chemistry applications. Such studies pave the way for the development of green chemistry solutions and efficient catalytic systems (Higashimoto et al., 2009).
Eigenschaften
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-28-19-7-4-16(12-18(19)24(26)27)13-21-22-20(25)17-5-2-15(3-6-17)14-23-8-10-29-11-9-23/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPEAKSHLPJFY-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)
![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)